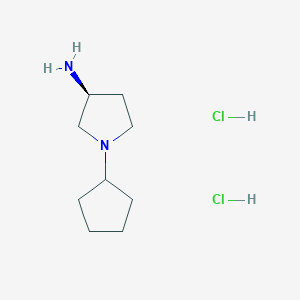

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride

Description

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, with an amine group at the third position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Properties

IUPAC Name |

(3S)-1-cyclopentylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-8-5-6-11(7-8)9-3-1-2-4-9;;/h8-9H,1-7,10H2;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYSZZHSZLRWMO-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2CC[C@@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride has been explored for its potential therapeutic effects, particularly in modulating neurotransmitter systems.

- Neuropharmacology : The compound is being investigated for its effects on serotonin and dopamine receptors, which are crucial in treating mood disorders such as anxiety and depression. Preliminary studies suggest it may influence these pathways, although further research is necessary to elucidate the exact mechanisms of action .

Drug Development

The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

- Synthesis Pathways : Various synthetic routes have been developed to produce high-purity (S)-1-cyclopentylpyrrolidin-3-amine dihydrochloride, allowing for its use in drug formulation and testing .

Research indicates that (S)-1-cyclopentylpyrrolidin-3-amine dihydrochloride exhibits notable biological activities:

- Antiviral Properties : Studies have evaluated its potential as an antiviral agent, particularly against coronaviruses. The compound's ability to modulate viral entry mechanisms has been highlighted, although specific targets remain to be identified .

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, suggesting potential applications in oncology . For example, it showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating comparable efficacy to established chemotherapeutics .

Receptor-Ligand Interaction Studies

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride can act as a ligand in receptor studies, providing insights into receptor-ligand interactions that are critical for understanding drug mechanisms.

Case Study 1: Neuropharmacological Effects

In a controlled study assessing the impact of (S)-1-cyclopentylpyrrolidin-3-amine dihydrochloride on mood regulation, researchers found that administration led to significant modulation of serotonin levels in animal models, suggesting its potential use as an antidepressant.

Case Study 2: Anticancer Efficacy

A study focusing on the anticancer properties of (S)-1-cyclopentylpyrrolidin-3-amine dihydrochloride demonstrated a marked reduction in cell viability among various cancer cell lines, indicating its promise as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Piperazine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring exhibit similar structural features and biological activities.

Uniqueness

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride stands out due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological interactions. This unique structural feature may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

(S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula: CHClN\

Molecular Weight: 199.10 g/mol

CAS Number: 119904-90-4

The compound features a pyrrolidine ring substituted with a cyclopentyl group, which is crucial for its biological activity.

Research indicates that (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride may interact with various biological targets, including neurotransmitter receptors and enzymes. Its potential as a histamine H3 receptor antagonist suggests that it could modulate neurotransmitter release and influence cognitive functions .

Pharmacological Effects

- Antiviral Activity : Preliminary studies have suggested that compounds related to (S)-1-Cyclopentylpyrrolidin-3-amine may exhibit antiviral properties, particularly against coronaviruses. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the pyrrolidine structure can enhance antiviral efficacy .

- Neuropharmacological Effects : The compound's action as a histamine H3 receptor antagonist positions it as a candidate for treating cognitive disorders. Research has shown that such antagonists can improve cognitive function and memory in animal models .

Study 1: Antiviral Profiling

A recent study evaluated the antiviral activity of several pyrrolidine derivatives, including (S)-1-Cyclopentylpyrrolidin-3-amine. The results demonstrated effective inhibition of viral entry in VeroE6 cells with an EC value of approximately 1.25 µM against SARS-CoV-2 . This highlights the compound's potential in combating viral infections.

Study 2: Cognitive Enhancement

In a behavioral study on mice, administration of (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride resulted in significant improvements in memory retention during maze tests. The observed effects were attributed to the compound's interaction with histamine receptors, supporting its use in cognitive enhancement therapies .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Modification | Observed Activity |

|---|---|---|

| Base Compound | - | Moderate antiviral activity |

| Cyclopentyl substitution | Enhanced binding affinity | Increased efficacy |

| Additional methylene linker | Improved bioavailability | Higher potency |

Q & A

Basic: What are the recommended methodologies for synthesizing (S)-1-Cyclopentylpyrrolidin-3-amine dihydrochloride?

Answer:

The synthesis of chiral pyrrolidine derivatives typically involves cyclization reactions followed by resolution of enantiomers. For example, similar compounds like 3-Cyclopropylpropan-1-amine hydrochloride are synthesized via a two-step process:

Cyclopropane Ring Formation : Using ammonia or amine sources under high-pressure, high-temperature conditions to form the cyclopropane backbone .

Hydrochloride Salt Formation : Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

For chiral purity, asymmetric catalysis or enzymatic resolution may be required. Industrial-scale synthesis often employs continuous flow reactors for precise control of reaction parameters (e.g., temperature, pressure) to optimize yield and enantiomeric excess .

Basic: How should researchers characterize the enantiomeric purity of this compound?

Answer:

Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection to separate enantiomers.

- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.

- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce splitting of enantiomeric signals .

Cross-validate results using at least two methods to ensure accuracy.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

Discrepancies between experimental and predicted data often arise from conformational flexibility or solvent effects. Steps to address this:

Solvent Optimization : Re-run NMR in deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

DFT Calculations : Perform density functional theory (DFT) simulations using software like Gaussian to model solvent interactions and predict shifts under experimental conditions .

X-ray Crystallography : Resolve absolute configuration and compare with spectral data to confirm structural assignments .

Advanced: What experimental design considerations are critical for studying metabolic stability in vitro?

Answer:

To assess metabolic stability:

Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. Use NADPH as a cofactor for cytochrome P450 enzymes .

Control for pH and Temperature : Maintain physiological conditions (pH 7.4, 37°C) and include controls without cofactors to distinguish enzymatic vs. non-enzymatic degradation .

Data Normalization : Express results as intrinsic clearance (Clint) using the half-life method, normalized to protein content .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

Based on analogous pyrrolidine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Collect waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during scale-up?

Answer:

Key strategies include:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, stoichiometry) and identify interactions affecting yield .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Purification : Use recrystallization with solvent mixtures (e.g., ethanol/water) to remove polar byproducts, followed by column chromatography for chiral purity .

Advanced: What analytical techniques are suitable for detecting degradation products under stressed conditions?

Answer:

For forced degradation studies:

Stress Conditions : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline hydrolysis .

LC-HRMS : Use high-resolution mass spectrometry to identify degradation products via exact mass and fragmentation patterns .

GC-FID : For volatile degradation products, validate methods using spiked standards and compare retention times .

Basic: How should researchers validate the biological activity of this compound in cell-based assays?

Answer:

- Dose-Response Curves : Test a range of concentrations (e.g., 1 nM–100 µM) to determine IC50/EC50 values.

- Positive/Negative Controls : Include known agonists/antagonists (e.g., DMPQ dihydrochloride for kinase inhibition) and vehicle controls .

- Replicate Experiments : Perform triplicate runs across multiple batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.